![molecular formula C15H22BrNO2 B1459983 tert-Butyl 3-bromo-5-isopropylbenzylcarbamate CAS No. 2227272-55-9](/img/structure/B1459983.png)
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Overview
Description
Tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, also known as TBBIBC, is an organobromine compound used as a reagent in organic synthesis. It is used as a catalyst or reagent in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBBIBC is also used in the synthesis of a variety of organobromine compounds, such as 3-bromo-5-isopropylbenzylcarbamate and 3-bromo-5-isopropylbenzylcarbamate, which have a range of applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Tert-butyl carbazate, a compound structurally related to tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, has been utilized in the synthesis of new compounds with potential antimicrobial activity. For example, it reacted with ammonium thiocyanate and phenyl isothiocyanate to afford derivatives that showed antimicrobial properties upon further chemical modifications (Ghoneim & Mohamed, 2013).
Protective Groups in Synthesis
The tert-butyl carbamate group, closely related to the one present in tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, is widely used as a protective group for amines in organic synthesis. This application is crucial in various synthetic routes, including those leading to pharmaceuticals and other complex organic molecules. For example, an efficient one-pot Curtius rearrangement methodology was developed for synthesizing Boc-protected amines, demonstrating the versatility of tert-butyl carbamate in synthetic chemistry (Lebel & Leogane, 2005).
Advanced Material Synthesis
Compounds with tert-butyl and bromo functional groups have been utilized in the synthesis of advanced materials. For instance, three-coordinate complexes involving bromo and tert-butyl groups were used to initiate polymerization processes that yielded heterodisubstituted polyfluorenes. These polymers, designed for specific functionalities, including bright fluorescence emissions, underscore the importance of such functional groups in developing novel materials (Fischer, Baier, & Mecking, 2013).
Novel Drug Synthesis
Functional groups similar to those in tert-Butyl 3-bromo-5-isopropylbenzylcarbamate are instrumental in synthesizing new drug molecules. For example, the synthesis of piritrexim, a lipophilic antifolate, involved a Pd(0)-catalyzed cross-coupling reaction demonstrating the critical role of bromo and tert-butyl groups in pharmaceutical synthesis (Chan & Rosowsky, 2005).
properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-propan-2-ylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10(2)12-6-11(7-13(16)8-12)9-17-14(18)19-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZSMAGYGKDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128905 | |
Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2227272-55-9 | |
Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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